2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol
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Overview
Description
- Its chemical formula is C₁₁H₁₅N₅O₄ .
- Although specific biological functions are not well-documented, it has garnered interest due to its unique structure and potential applications.
N7-Methyl-Formycin A: is a small molecule belonging to the class of organic compounds known as C-glycosyl compounds. It features a sugar group bonded through one carbon to another group via a C-glycosidic bond.
Preparation Methods
Synthetic Routes: The synthetic routes for N7-Methyl-Formycin A are not widely reported. research suggests that it can be synthesized through chemical modifications of related nucleosides.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: N7-Methyl-Formycin A likely undergoes various reactions typical of nucleosides, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: These reactions could yield derivatives with modified functional groups or altered sugar moieties.
Scientific Research Applications
Chemistry: Researchers explore N7-Methyl-Formycin A for its unique structural features and potential as a building block in synthetic chemistry.
Biology: Its effects on cellular processes, especially nucleic acid metabolism, remain an area of interest.
Medicine: Although not directly used as a drug, it may inspire drug design or serve as a lead compound.
Industry: Limited applications in the pharmaceutical industry due to its scarcity and lack of large-scale production.
Mechanism of Action
Molecular Targets: N7-Methyl-Formycin A likely interacts with enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Uniqueness: N7-Methyl-Formycin A’s distinct C-glycosidic bond sets it apart from other nucleosides.
Similar Compounds: While N7-Methyl-Formycin A is relatively rare, other nucleosides like adenosine and guanosine share similar structural motifs.
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-[7-(methylamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-7-5(13-3-14-11)6(15-16-7)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H,15,16)(H,12,13,14)/t4-,8-,9-,10+/m1/s1 |
InChI Key |
JRRNRCMIBCSOIH-LFAOKBQASA-N |
SMILES |
CNC1=NC=NC2=C(NN=C21)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CNC1=NC=NC2=C(NN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=NC=NC2=C(NN=C21)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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